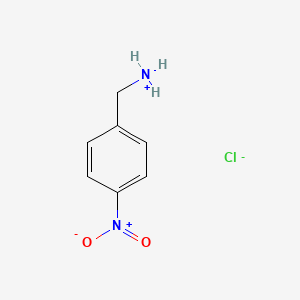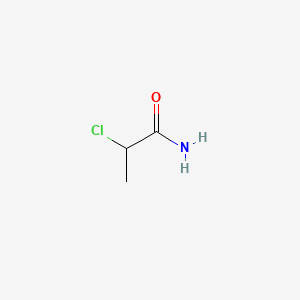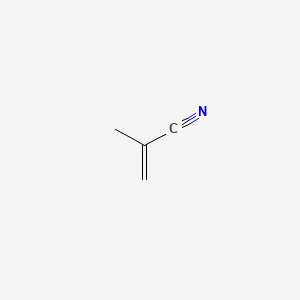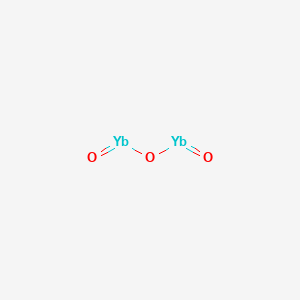
tripotassium;(2E)-3-oxo-2-(3-oxo-5-sulfonato-1H-indol-2-ylidene)-1H-indole-5,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a potassium salt of indigotrisulfonic acid, which is a derivative of indigo dye. This compound is notable for its vibrant color and is used in various applications, including as a dye and in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate typically involves the sulfonation of indigo dye. The process includes the following steps:
Sulfonation: Indigo dye is treated with sulfuric acid to introduce sulfonate groups into the molecule.
Neutralization: The sulfonated indigo is then neutralized with potassium hydroxide to form the tripotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the dye.
Substitution: The sulfonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized indigo derivatives, while reduction typically yields leuco forms of the dye .
Applications De Recherche Scientifique
Tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions and as a pH indicator.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
Mécanisme D'action
The mechanism of action of tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate involves its interaction with various molecular targets. The sulfonate groups allow it to bind to specific proteins and enzymes, altering their activity. This binding can affect cellular processes and pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium indigotrisulfonate: Another potassium salt of indigotrisulfonic acid with similar properties.
Indigotrisulfonic acid sodium salt: A sodium salt variant with comparable applications.
Indigo carmine: A related dye with similar chemical structure but different applications.
Uniqueness
Tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate is unique due to its specific potassium salt form, which provides distinct solubility and reactivity characteristics compared to its sodium and other metal salt counterparts .
Propriétés
IUPAC Name |
tripotassium;(2E)-3-oxo-2-(3-oxo-5-sulfonato-1H-indol-2-ylidene)-1H-indole-5,7-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O11S3.3K/c19-15-8-3-6(30(21,22)23)1-2-10(8)17-13(15)14-16(20)9-4-7(31(24,25)26)5-11(12(9)18-14)32(27,28)29;;;/h1-5,17-18H,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3/b14-13+;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSMXDUITYWYGR-VPOCKCTCSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=C3C(=O)C4=C(N3)C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N2.[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)/C(=C\3/C(=O)C4=C(N3)C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])/N2.[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7K3N2O11S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7799997.png)


